molecular formula C16H12N4OS2 B12214953 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol

1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol

Cat. No.: B12214953
M. Wt: 340.4 g/mol
InChI Key: WNYOXEZLRPDBQH-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring and a pyridine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol is unique due to its combination of benzothiazole, pyrazole, and pyridine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(pyridin-2-ylsulfanylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H12N4OS2/c21-15-9-11(10-22-14-7-3-4-8-17-14)19-20(15)16-18-12-5-1-2-6-13(12)23-16/h1-9,19H,10H2

InChI Key

WNYOXEZLRPDBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)CSC4=CC=CC=N4

Origin of Product

United States

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